Product packaging for 2-Undecen-4-ol(Cat. No.:)

2-Undecen-4-ol

Cat. No.: B14699445
M. Wt: 170.29 g/mol
InChI Key: CTPCMVYYXSEEPM-RUDMXATFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Undecen-4-ol is an unsaturated fatty alcohol with the molecular formula C₁₁H₂₂O. Its structure features an eleven-carbon chain with a hydroxyl (-OH) group at the fourth carbon position and a carbon-carbon double bond between the second and third carbons. This arrangement classifies it as an allylic alcohol, a key functional group that imparts specific reactivity and stereochemical importance. While not as extensively studied as some other unsaturated alcohols, this compound is emerging as a compound of interest, particularly in the synthesis of signaling molecules like pheromones.

Table 1: Physicochemical Properties of this compound and Related Compounds Note: Experimental data for this compound is limited. Some values are estimated or contextualized by related compounds.

PropertyValueSource
Molecular Formula C₁₁H₂₂O-
Molecular Weight 170.29 g/mol
CAS Number 22381-86-8
Boiling Point (related compound 2-undecen-1-ol) 100-102 °C @ 2.00 mm Hg thegoodscentscompany.com
Refractive Index (related compound 2-undecen-1-ol) 1.447 - 1.453 @ 20.00 °C thegoodscentscompany.com
Density (related compound 2-undecen-1-ol) 0.838 - 0.848 g/cm³ @ 25.00 °C thegoodscentscompany.com

Unsaturated alcohols are organic compounds that contain at least one carbon-carbon double or triple bond in addition to a hydroxyl group. ontosight.ai This combination of functional groups makes them versatile building blocks in organic synthesis. The double bond can undergo a variety of addition reactions, while the hydroxyl group can be involved in substitutions, eliminations, and oxidations.

Allylic alcohols, such as this compound, are a special subclass of unsaturated alcohols where the hydroxyl group is attached to a carbon atom adjacent to a double bond. This proximity of the two functional groups leads to unique reactivity, including facile oxidation and a propensity for rearrangement reactions. Unsaturated alcohols are widespread in nature and are used in the production of fragrances, flavors, and pharmaceuticals. ontosight.aihmdb.ca

The presence of both a double bond and a chiral center in this compound gives rise to multiple stereoisomers. The double bond at the C2-C3 position can exist in either a cis (Z) or trans (E) configuration. Additionally, the carbon atom at the C4 position, which is bonded to the hydroxyl group, is a chiral center, meaning it can have either an R or an S configuration.

This results in four possible stereoisomers for this compound:

(4R, 2E)-2-Undecen-4-ol

(4S, 2E)-2-Undecen-4-ol

(4R, 2Z)-2-Undecen-4-ol

(4S, 2Z)-2-Undecen-4-ol

The specific stereochemistry of an unsaturated alcohol is often critical to its biological function. stackexchange.com In biological systems, such as in insect pheromone communication, often only one specific stereoisomer is active, while the others may be inactive or even inhibitory. The precise three-dimensional shape of the molecule is essential for it to bind to specific receptor proteins and elicit a biological response.

Current research on this compound is primarily focused on its role as a synthetic intermediate and its potential as a semiochemical, a chemical involved in communication between organisms.

Synthetic Applications: this compound is noted as a synthetic intermediate in the preparation of more complex molecules, particularly insect pheromones. The synthesis of specific stereoisomers of such allylic alcohols is a key challenge in organic chemistry, often requiring multi-step procedures and the use of stereoselective catalysts. General methods for synthesizing unsaturated alcohols include the reduction of the corresponding unsaturated ketones or aldehydes, and through Grignard reactions. imreblank.ch

Role in Chemical Signaling: There is evidence to suggest that compounds structurally related to this compound are involved in insect communication. For instance, research on the alarm pheromone of the Asian hornet (Vespa velutina) identified a compound with the molecular formula C₁₁H₂₂O, which was hypothesized to be a type of undecen-2-one, a closely related ketone. biologists.com While not the alcohol itself, this highlights the importance of this carbon skeleton in insect signaling. The conversion between an alcohol and a ketone is a common biochemical transformation, suggesting a potential metabolic link and similar signaling roles.

While direct research on this compound is still developing, its structural features firmly place it within a class of compounds with significant biological and synthetic relevance. Future research will likely focus on the stereoselective synthesis of its isomers and the elucidation of their specific biological activities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22O B14699445 2-Undecen-4-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

(E)-undec-2-en-4-ol

InChI

InChI=1S/C11H22O/c1-3-5-6-7-8-10-11(12)9-4-2/h4,9,11-12H,3,5-8,10H2,1-2H3/b9-4+

InChI Key

CTPCMVYYXSEEPM-RUDMXATFSA-N

Isomeric SMILES

CCCCCCCC(/C=C/C)O

Canonical SMILES

CCCCCCCC(C=CC)O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Undecen 4 Ol

Chemo-selective and Regio-selective Synthetic Strategies for Unsaturated Alcohols

The synthesis of unsaturated alcohols often involves navigating challenges of chemo- and regioselectivity, especially when multiple reactive sites are present in a molecule.

Chemo-selective Synthesis:

In the context of synthesizing unsaturated alcohols, chemo-selectivity refers to the preferential reaction of one functional group over another. For instance, the reduction of an α,β-unsaturated ketone can yield an allylic alcohol, a saturated ketone, or a saturated alcohol. Achieving chemo-selectivity for the allylic alcohol requires specific reagents and conditions. For example, the use of sodium borohydride (B1222165) in combination with ruthenium(III) trichloride (B1173362) hydrate (B1144303) in a mixed solvent system has been shown to selectively reduce the carbonyl group in α,β-unsaturated ketones to afford allylic alcohols. chemicalbook.com

Regio-selective Synthesis:

Regioselectivity is crucial when a reaction can occur at different positions on a molecule. In the synthesis of unsaturated alcohols, this often relates to the position of the hydroxyl group relative to the double bond. The Heck arylation of unsaturated alcohols, for example, typically results in substitution at the external β-position. liv.ac.uk However, by employing a palladium-DPPP catalyst in an ionic liquid, preferential arylation at the internal α-carbon can be achieved, leading to branched unsaturated alcohols. liv.ac.uknih.gov This method provides a pathway to a valuable class of olefins that are otherwise difficult to access. liv.ac.uknih.gov

Another example of regioselectivity is the radical addition of p-toluenesulfonyl bromide (p-TsBr) to α-allenic alcohols, which, in the presence of AIBN as a radical initiator, affords (E)-γ-bromo-β-sulfonyl allylic alcohols with high regio- and stereoselectivity. tandfonline.com

The following table summarizes some regioselective reactions for the synthesis of unsaturated alcohols:

ReactionCatalyst/ReagentSelectivityProduct Type
Heck ArylationPd-DPPP in ionic liquidα-arylationBranched unsaturated alcohols
Radical Additionp-TsBr, AIBN(E)-γ-bromo-β-sulfonylAllylic alcohols
OxyselenocyclizationPhenylselenyl chloride in ionic liquidsAbsolute regioselectivitySubstituted tetrahydrofurans and tetrahydropyrans

This table showcases examples of regioselective synthetic methods for unsaturated alcohols.

Stereoselective Synthesis of 2-Undecen-4-ol and Analogues

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of stereoselective synthetic methods to produce a single enantiomer or diastereomer of a compound like this compound is of significant importance.

The formation of carbon-carbon bonds with control over the resulting stereochemistry is a cornerstone of modern organic synthesis.

Enantioselective Control: This involves the preferential formation of one of two enantiomers. A key strategy is the use of chiral catalysts or auxiliaries that create a chiral environment during the reaction, favoring the formation of one enantiomer over the other. wikipedia.org For example, the palladium-catalyzed asymmetric α-allylation of aldehydes using chiral phosphoric acid ligands can produce chiral homoallylic alcohols. mdpi.com

Diastereoselective Control: This refers to the selective formation of one diastereomer over others. This can be achieved through various methods, including substrate-controlled reactions where the existing chirality in the starting material directs the stereochemical outcome of the reaction. The tandem ylide formation/ liverpool.ac.ukresearchgate.net-sigmatropic rearrangement between donor/acceptor rhodium carbenoids and chiral allylic alcohols is a convergent C-C bond-forming process that generates two vicinal stereogenic centers with high diastereoselectivity. acs.org

The following table provides examples of stereoselective C-C bond formation reactions:

Reaction TypeCatalyst/ReagentStereochemical ControlProduct
Asymmetric α-allylationPalladium / chiral phosphoric acidEnantioselectiveChiral homoallylic alcohols
Tandem ylide formation/ liverpool.ac.ukresearchgate.net-sigmatropic rearrangementRhodium carbenoids / chiral allylic alcoholsDiastereoselectiveVicinal stereogenic centers
Reaction of α-chloro sulfides with organozinc reagentsOrganozinc reagents1,2-asymmetric inductionChiral sulfides

This table illustrates methods for achieving enantioselective and diastereoselective control in C-C bond formation.

Asymmetric catalysis is a powerful tool for the synthesis of chiral unsaturated alcohols, providing access to enantiomerically enriched products from prochiral or racemic starting materials. mdpi.comaip.org

A notable example is the asymmetric hydrogenation of α,β-unsaturated ketones. While many catalysts preferentially hydrogenate the carbon-carbon double bond, specific catalyst systems, such as those based on ruthenium(II)-diamine-diphosphine complexes (e.g., Noyori catalysts), can selectively reduce the carbonyl group to afford chiral allylic alcohols with high enantioselectivity. uclm.es This method is advantageous due to its efficiency and the ability to produce either enantiomer by selecting the appropriate chiral ligand. wikipedia.orguclm.es

Another approach is the asymmetric Guerbet reaction, which couples racemic secondary alcohols with primary alcohols to generate new chiral alcohols with high enantiomeric ratios. liverpool.ac.uk This process operates through a ruthenium-catalyzed asymmetric hydrogen-autotransfer mechanism in conjunction with a base-promoted isomerization of an allylic alcohol intermediate. liverpool.ac.uk

The following table summarizes key asymmetric catalytic methods for unsaturated alcohol synthesis:

ReactionCatalyst SystemKey Features
Asymmetric HydrogenationRu(II)-diamine-diphosphine complexesHigh enantioselectivity for carbonyl reduction
Asymmetric Guerbet ReactionNoyori Ru(II) catalystsCouples racemic and primary alcohols to form chiral alcohols
Asymmetric 1,2-AdditionRu-catalyzed/monophosphorus ligandSuppresses isomerization of chiral allylic alcohols to ketones

This table highlights different asymmetric catalytic strategies for producing chiral unsaturated alcohols.

Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds and has been applied to the synthesis of unsaturated alcohols. libretexts.orgillinois.edutamu.edunih.gov Ring-closing metathesis (RCM) of dienes derived from chiral alcohols can lead to cyclic unsaturated alcohols. nih.gov Cross-metathesis (CM) between a chiral alcohol containing a terminal olefin and another olefin can be used to construct more complex chiral unsaturated alcohols. illinois.eduacs.orgakshatrathi.com For instance, the cross-metathesis of hydroxy-protected unsaturated fatty acid esters can produce various unsaturated alcohols after deprotection. google.comnih.gov

Isomerization of allylic alcohols provides another route to chiral carbonyl compounds. nih.gov The transition-metal-catalyzed isomerization of α-chiral allylic alcohols can lead to γ-chiral carbonyl compounds. nih.gov This process typically involves a researchgate.netnih.gov-hydrogen shift. nih.gov Base-catalyzed isomerization of allylic alcohols is also a key step in certain synthetic sequences, such as the asymmetric Guerbet reaction. liverpool.ac.uk

The table below outlines the application of metathesis and isomerization in chiral alcohol synthesis:

MethodCatalyst/ReagentApplication
Ring-Closing Metathesis (RCM)Grubbs' catalystSynthesis of cyclic unsaturated lactones from acyclic precursors
Cross-Metathesis (CM)Ruthenium carbene complexesSynthesis of functionalized unsaturated alcohols and ketones
Allylic Alcohol IsomerizationTransition metal complexes or basesSynthesis of γ-chiral carbonyl compounds

This table summarizes the use of olefin metathesis and isomerization for constructing chiral alcohols and their derivatives.

Addition reactions to carbon-carbon and carbon-oxygen double bonds are fundamental strategies for the synthesis of alcohols. Achieving both regio- and stereoselectivity in these additions is critical for constructing complex molecules like this compound.

Regioselective Additions: The addition of reagents to unsymmetrical alkenes or carbonyls can lead to different regioisomers. For example, the hydroboration-oxidation of an alkene will place the hydroxyl group on the less substituted carbon, while acid-catalyzed hydration places it on the more substituted carbon. The regio- and stereoselective addition of allylboranes to aldehydes and ketones yields (E)-erythro-γ,δ-unsaturated alcohols. oup.com

Stereoselective Additions: The addition to a prochiral carbonyl group can generate a new stereocenter. The use of chiral reagents or catalysts can direct the addition to one face of the carbonyl, leading to an excess of one enantiomer. For example, the asymmetric addition of alkenylzinc reagents to aldehydes, catalyzed by a chiral ligand, can produce enantioenriched (E)-allylic alcohols. organic-chemistry.org Similarly, stereoselective 1,4-addition of primary alcohols to γ-alkoxy-α,β-unsaturated esters can yield syn-β-alkoxy esters with good to excellent selectivity. thieme-connect.com

The following table provides examples of regio- and stereoselective addition reactions:

ReactionReagent/CatalystSelectivityProduct
Addition of allylboranesAldehydes/ketonesRegio- and stereoselective(E)-Erythro-γ,δ-unsaturated alcohols
Asymmetric addition of alkenylzincsChiral ligandEnantioselective(E)-Allylic alcohols
1,4-Addition of primary alcoholsNaHDiastereoselective (syn)β-Alkoxy esters

This table illustrates various regio- and stereoselective addition reactions for synthesizing functionalized alcohols.

A recently developed method for the regio- and stereoselective synthesis of unsaturated distal dihalides involves the deoxygenative hydrohalogenation of propargyl alcohols. researchgate.netacs.orgx-mol.netmatilda.science This transformation provides a route to valuable unsaturated halides, which can serve as precursors for the synthesis of unsaturated alcohols through subsequent nucleophilic substitution reactions. This method is significant as it allows for the controlled introduction of two halogen atoms at specific positions in an unsaturated carbon chain. researchgate.netx-mol.netmatilda.science In some cases, the electrochemical halogenation of alcohols is a key step for this deoxygenative coupling. chinesechemsoc.org

Enzymatic and Biocatalytic Synthesis of Undecenols

The pursuit of sustainable and highly selective chemical manufacturing has propelled the exploration of enzymatic and biocatalytic routes for producing valuable compounds like this compound. These biological methods offer significant advantages over traditional chemical syntheses, including milder reaction conditions, reduced environmental impact, and exceptional stereo- and regioselectivity. nih.gov This section delves into two prominent biocatalytic strategies: lipase-catalyzed processes for ester synthesis and microbial fermentation pathways for alcohol production.

Lipase-Catalyzed Processes for Alcohol Ester Synthesis

Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are remarkably versatile enzymes that can catalyze the hydrolysis of esters in aqueous environments and, crucially, the reverse reaction—esterification—in non-aqueous media. wikipedia.org This catalytic duality makes them ideal for synthesizing esters from alcohols like this compound. The process typically involves the acylation of the alcohol with a suitable acyl donor, such as a fatty acid or an activated ester.

Lipase-catalyzed esterification is renowned for its high selectivity. nih.gov For a molecule like this compound, which possesses a secondary alcohol group, lipases can exhibit high enantioselectivity, preferentially acylating one enantiomer over the other in a racemic mixture. This is a critical advantage for producing optically pure compounds, which is often a requirement in the fragrance and pharmaceutical industries. science.gov Furthermore, lipases demonstrate chemoselectivity, meaning they can selectively acylate an alcohol group in the presence of other reactive functional groups without the need for protective chemistry. diva-portal.org

The efficiency of lipase-catalyzed ester synthesis is influenced by several factors, including the choice of lipase (B570770), solvent, temperature, water activity, and the nature of the acyl donor. semanticscholar.orgdss.go.th Lipases from various microbial sources, such as Candida antarctica (notably Novozym 435), Rhizomucor miehei, and Pseudomonas species, are commonly employed. science.govpsu.eduugr.es The reaction medium is typically a non-polar organic solvent, like hexane, which favors the synthesis reaction over hydrolysis. nih.gov

While specific data on the lipase-catalyzed esterification of this compound is not extensively documented in publicly available literature, the principles can be illustrated with data from similar long-chain unsaturated alcohols. The following table summarizes typical conditions and outcomes for lipase-catalyzed esterification of analogous substrates.

Lipase SourceSubstratesAcyl DonorSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Rhizopus oryzae (immobilized)Palm Stearin & Cetyl AlcoholPalm Stearinn-Hexane30298.5 nih.gov
Aspergillus terreusStearic Acid & SorbitolStearic Acidn-Hexane451296 semanticscholar.org
Alcaligenes sp.Milk Fat & Oleyl AlcoholMilk FatSolvent-freeNot Specified2~60 dss.go.th
Candida antarctica Lipase B (CAL-B)Thiamphenicol & Vinyl EstersVinyl DecanoateAcetonitrile20Not Specified>99 nih.gov

This table presents data for analogous lipase-catalyzed esterification reactions to illustrate typical parameters and outcomes. Direct data for this compound is limited.

The data indicates that high yields can be achieved under mild conditions. For instance, immobilized Rhizopus oryzae lipase can achieve a 98.5% conversion in just 2 hours at 30°C. nih.gov The choice of enzyme is critical; for example, a study on wax ester synthesis found that lipases from Alcaligenes sp. and Chromobacterium viscosum gave the best yields (around 60%), while other lipases were less effective. dss.go.th These findings underscore the potential for developing a highly efficient and selective process for the synthesis of this compound esters using lipase catalysis.

Microbial Fermentation Pathways for Alcohol Production

Microbial fermentation presents a direct and sustainable route for the production of alcohols from renewable feedstocks. This approach leverages the metabolic machinery of microorganisms to convert simple sugars or complex substrates into target molecules like this compound. The biosynthesis of fatty alcohols in microbes is intrinsically linked to fatty acid metabolism. frontiersin.orgcleaninginstitute.org

The general pathway involves the synthesis of fatty acyl-CoAs or fatty acyl-ACPs, which are central intermediates in fatty acid synthesis. frontiersin.org These activated fatty acids can then be reduced to their corresponding alcohols by specific enzymes, such as fatty acyl-CoA reductases. researchgate.net The production of an unsaturated C11 alcohol like this compound would necessitate a metabolic pathway capable of producing an eleven-carbon fatty acid precursor with a double bond at the appropriate position. While many organisms produce even-chain fatty acids, the synthesis of odd-chain compounds is also known in certain bacteria and other microbes. cleaninginstitute.orgunl.pt

A study investigating the metabolites produced by the fungus Talaromyces pinophilus when cultured on different substrates identified this compound as one of the compounds produced, particularly when grown on a potato dextrose agar (B569324) (PDA) medium. nih.gov This finding provides direct evidence of a microbial pathway for the synthesis of this specific alcohol. The study used Gas Chromatography-High Resolution Time-of-Flight Mass Spectrometry (GC-HRTOF-MS) to identify the various metabolites. nih.gov

Furthermore, this compound has been detected as a volatile organic compound in 'Urwagwa', an indigenous Rwandan beer produced by fermenting banana juice and sorghum flour. academicjournals.org The presence of this alcohol in a fermented beverage suggests that yeast or bacteria involved in the fermentation process possess the necessary enzymatic pathways to produce it, likely through the biotransformation of precursors present in the raw materials. oup.commdpi.commdpi.com

The biosynthesis of C11 hydrocarbons and related compounds in brown algae, which originates from C20 polyunsaturated fatty acids, offers a parallel insight into how nature constructs such carbon chains, although the specific pathways to a C11 alcohol in fungi or bacteria may differ. db-thueringen.de The biotransformation of unsaturated fatty acids by various microorganisms to produce hydroxy fatty acids is a well-established field, indicating that the enzymatic tools for such conversions are widespread in nature. researchgate.netresearchgate.net

The following table summarizes microorganisms and fermented products where this compound has been identified.

Organism/ProductSubstrate/MatrixAnalytical MethodFindingReference
Talaromyces pinophilus SPJ22Potato Dextrose Agar (PDA)GC-HRTOF-MSProduction of this compound nih.gov
'Urwagwa' (Rwandan Beer)Fermented Banana Juice and Sorghum FlourDynamic Headspace GC-MSPresence of this compound academicjournals.org
Alhagi maurorum (Camel thorn) root extractEthanolic ExtractGC-MSIdentification of this compound uobaghdad.edu.iq

This table highlights documented instances of this compound production or identification in biological systems.

These findings demonstrate the feasibility of producing this compound through microbial fermentation. Future research could focus on elucidating the specific metabolic pathways and enzymes involved in these organisms and optimizing fermentation conditions to enhance the yield and purity of the target alcohol.

Chemical Transformations and Derivatization Strategies of 2 Undecen 4 Ol

Reactions of the Unsaturated Moiety

The carbon-carbon double bond in 2-undecen-4-ol is a key site for chemical modifications, allowing for hydrogenation and oxidation reactions that lead to a variety of saturated and functionalized derivatives.

Hydrogenation Studies

Hydrogenation of the double bond in this compound is a fundamental transformation that converts the unsaturated alcohol into its saturated counterpart, 2-undecanol (B40161). This reaction is typically achieved using hydrogen gas in the presence of a metal catalyst. google.com

Commonly employed catalysts for this type of reaction include palladium on carbon (Pd/C), platinum on calcium carbonate (Pt/CaCO₃), and Raney Nickel. google.commdpi.com The choice of catalyst and reaction conditions, such as temperature and pressure, can influence the efficiency and selectivity of the hydrogenation process. google.com For instance, hydrogenations can be carried out at temperatures ranging from approximately 10°C to 100°C and pressures from 1 to 10 bar. google.com The solvent can also play a crucial role, with lower alkanols being suitable for platinum catalysts and ethyl acetate (B1210297) for nickel catalysts. google.com

Table 1: Catalysts and Conditions for Hydrogenation

Catalyst Solvent Pressure (bar) Temperature (°C)
Raney-Nickel Ethyl acetate 1 - 10 20 - 50
Pt/CaCO₃ Methanol 1 - 10 20 - 50
Palladium on Carbon (Pd/C) Isopropanol 0.1 25

Oxidation Reactions

The unsaturated moiety of this compound can undergo oxidation to introduce new functional groups. The specific products formed depend on the oxidizing agent and reaction conditions used. While direct oxidation studies on this compound are not extensively detailed in the provided results, general principles of alkene oxidation can be applied.

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃) can cleave the double bond, leading to the formation of carboxylic acids and/or aldehydes. Milder oxidizing agents, such as peroxy acids (e.g., m-chloroperoxybenzoic acid, MCPBA), can epoxidize the double bond to form an epoxide ring. The presence of the hydroxyl group elsewhere in the molecule can influence the stereoselectivity of such reactions.

It is also important to consider the potential for oxidation of the secondary alcohol group to a ketone, which can occur concurrently or under different reaction conditions.

Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound is another key functional group that readily participates in various chemical transformations, most notably esterification and etherification. These reactions are crucial for synthesizing a wide array of derivatives with diverse applications.

Esterification and Etherification of this compound

Esterification: this compound can be converted to its corresponding esters through reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides). ontosight.airesearchgate.net This reaction is typically catalyzed by an acid or can be promoted by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). rsc.org The resulting esters often possess unique fragrance and flavor profiles. For instance, the acetate ester of the related compound (E)-2-undecen-1-ol is noted for its fresh, waxy rose odor. thegoodscentscompany.com

Etherification: The synthesis of ethers from this compound can be achieved through various methods, such as the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Table 2: Examples of Esterification and Etherification Reactions

Reaction Type Reagents Product Type
Esterification Carboxylic Acid, Acid Catalyst Ester
Esterification Acid Chloride, Pyridine Ester
Esterification Alkyl Halide, Electroreduction Ester researchgate.net
Etherification Alkyl Halide, Strong Base Ether

Synthesis of Polycyclic Derivatives and Analogues

The structure of this compound can serve as a starting point for the synthesis of more complex polycyclic molecules. While direct examples starting from this compound are not prevalent in the provided search results, the principles of intramolecular reactions can be applied. For example, under acidic conditions, the hydroxyl group could potentially protonate the double bond, leading to an intramolecular cyclization via the hydroxyl group to form a cyclic ether. mdpi.com

Furthermore, the functional groups of this compound can be modified to facilitate cycloaddition reactions. For instance, the alcohol could be oxidized to an α,β-unsaturated ketone, which can then participate as a dienophile in a Diels-Alder reaction to form a tricyclic system. mdpi.comresearchgate.net The synthesis of various polycyclic compounds often involves the strategic use of such cycloaddition and cyclization reactions to build complex, cage-like structures. tdx.catmdpi.combvsalud.orgacs.org

Functionalization of the Hydrocarbon Chain

Beyond the double bond and hydroxyl group, the long hydrocarbon chain of this compound offers further opportunities for chemical modification. acs.org These modifications can alter the physical and chemical properties of the molecule, leading to new materials and applications.

One approach is the introduction of functional groups at various positions along the chain. This can be achieved through radical reactions or by leveraging the existing functionality to direct reactions to other parts of the molecule. For instance, allylic bromination could introduce a bromine atom adjacent to the double bond, which can then be substituted to introduce other functional groups.

Another strategy involves the metathesis of the terminal double bond (if the isomer allows) to create α,ω-difunctionalized long-chain monomers, which are valuable precursors for polyesters and other polymers. acs.orgrsc.org Additionally, the entire hydrocarbon chain can be incorporated into larger polymer structures through catalytic functionalization and polymerization processes. researchgate.net

Advanced Analytical Techniques for the Characterization and Structural Elucidation of 2 Undecen 4 Ol

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Profiling and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical tool for the separation, identification, and quantification of volatile and semi-volatile compounds like 2-Undecen-4-ol. hygeiajournal.com This powerful hyphenated technique combines the superior separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry. hygeiajournal.com

GC-MS is exceptionally well-suited for analyzing complex mixtures, such as essential oils and extracts derived from natural sources. In such matrices, this compound often exists as one of many components. For instance, GC-MS analysis has successfully identified trans-2-Undecen-1-ol, a closely related isomer, as a bioactive component in the plant Cordia retusa. hygeiajournal.com The technique has also been employed to characterize the chemical profiles of ethanolic extracts from plants like Alhagi maurorum, where this compound was successfully identified among numerous other phytochemicals. researchgate.net The gas chromatogram separates the volatile constituents based on their boiling points and polarity, with each compound exhibiting a characteristic retention time under specific chromatographic conditions. This allows for the profiling of the extract and the initial isolation of individual components before they enter the mass spectrometer for identification. hygeiajournal.com The analysis of essential oils from aromatic plants like Bubonium graveolens and Launaea arborescens further showcases the utility of GC-MS in identifying a vast array of volatile compounds, demonstrating its efficiency in natural product research. uokerbala.edu.iq

Once separated by the GC, the molecules are ionized, typically by electron impact (EI), causing them to fragment in a reproducible manner. chemguide.co.ukwikipedia.org The resulting mass spectrum is a fingerprint of the molecule, plotting ion abundance versus mass-to-charge (m/z) ratio. chemguide.co.uk For this compound (C11H22O, molecular weight: 170.29 g/mol ), the molecular ion peak (M+), though potentially weak or absent in alcohols, would appear at m/z 170. nist.govlibretexts.org

The fragmentation pattern provides crucial structural information. chemguide.co.ukwikipedia.org Key fragmentation processes for alcohols include the alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule). msu.edu

Alpha-Cleavage: Cleavage of the bond between C4 and C5 would yield a fragment containing the hydroxyl group.

Dehydration: The loss of H₂O (18 amu) from the molecular ion is a common fragmentation pathway for alcohols, which would result in a peak at m/z 152 (170 - 18). libretexts.org

Alkyl Chain Fragmentation: The aliphatic chain will fragment to produce a series of characteristic alkyl cations, typically separated by 14 mass units (representing a CH₂ group), with prominent peaks at m/z 43 (propyl), 57 (butyl), and 71 (pentyl). msu.edu

The NIST Mass Spectrometry Data Center provides reference spectra for related compounds like (2E)-2-Undecen-1-ol, which shows top peaks at m/z 57, 41, and 43, consistent with the fragmentation of the hydrocarbon chain. nih.gov By analyzing these fragments, the position of the double bond and the hydroxyl group can be inferred, confirming the structure of this compound.

Table 1: Expected GC-MS Fragmentation Data for this compound

m/z ValueProposed Fragment IonSignificance
170[C11H22O]+•Molecular Ion (M+)
152[C11H20]+•Loss of H₂O (Dehydration)
127[M - C3H7]+Loss of propyl radical via cleavage adjacent to the double bond
99[M - C5H11]+Alpha-cleavage (loss of heptyl radical)
71[C5H11]+Pentyl cation from chain fragmentation
57[C4H9]+Butyl cation from chain fragmentation
43[C3H7]+Propyl cation from chain fragmentation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the precise carbon-hydrogen framework of a molecule. leibniz-fmp.de Through various 1D and 2D experiments, it is possible to map out the connectivity of atoms and deduce their spatial relationships. emerypharma.com

¹H NMR: A 1D ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. For this compound, one would expect distinct signals for the terminal methyl group (a triplet), the methylene (B1212753) (CH₂) groups of the alkyl chain (a complex multiplet region), the protons on the double bond (olefinic protons, complex multiplets), the proton on the carbon bearing the hydroxyl group (CH-OH, a multiplet), and the hydroxyl proton itself (a broad singlet, which can be exchanged with D₂O). libretexts.org The coupling constants (J-values) between the olefinic protons can help determine the stereochemistry of the double bond (cis or trans). libretexts.org

¹³C NMR: A 1D ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, 11 distinct signals would be expected. The chemical shifts would indicate the type of carbon: alkyl carbons would resonate upfield, the two olefinic carbons would appear in the characteristic 120-140 ppm region, and the carbon attached to the hydroxyl group (C4) would be found further downfield (~60-80 ppm).

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are vital for assembling the molecular structure.

COSY: A ¹H-¹H COSY spectrum shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds). emerypharma.com This would allow for the tracing of the entire carbon chain, for example, by correlating the CH-OH proton with its neighbors on C3 and C5.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for trans-2-Undecen-4-ol

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key Correlations (COSY, HMBC)
1~1.7 (d)~17.5Correlates with H2
2~5.4-5.6 (m)~125-135Correlates with H1, H3
3~5.4-5.6 (m)~125-135Correlates with H2, H4
4~4.0 (m)~72.0Correlates with H3, H5, OH
5~1.5 (m)~37.0Correlates with H4, H6
6-10~1.2-1.4 (m)~22-32Internal CH₂ groups
11~0.9 (t)~14.0Correlates with H10
OHvariable (s, br)-Correlates with H4 (in some conditions)

Note: These are predicted values based on typical chemical shifts for similar structures. Actual values may vary depending on solvent and experimental conditions.

The C4 atom in this compound is a stereocenter, meaning the molecule can exist as two enantiomers (R and S). Standard NMR techniques cannot differentiate between enantiomers. Determining the absolute configuration requires a chiral environment. Anisotropic NMR methods provide a powerful solution. researchgate.net One established approach is the use of chiral derivatizing agents (CDAs), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). illinois.edu

The alcohol is converted into two separate diastereomeric esters using the (R)- and (S)-enantiomers of the CDA. Because diastereomers have different physical properties, their NMR spectra will differ. The anisotropic effect of the phenyl ring in the Mosher's ester causes predictable shielding or deshielding of the protons on either side of the newly formed ester linkage. illinois.edu By analyzing the differences in chemical shifts (Δδ = δS - δR) for the protons in the two diastereomeric esters, the absolute configuration of the original alcohol can be determined. illinois.edu More advanced techniques involve the use of alignment media to induce a small degree of molecular alignment, allowing for the measurement of residual dipolar couplings (RDCs), which are sensitive to the molecule's orientation and can be used in conjunction with computational models to determine the absolute configuration of flexible molecules. leibniz-fmp.deresearchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Conjugation Analysis

Vibrational and electronic spectroscopies provide complementary information about the functional groups and electronic system of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Specific functional groups have characteristic absorption frequencies. For this compound, the key absorptions would be:

O-H Stretch: A strong, broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group. nist.gov

C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region.

C=C Stretch: A medium-to-weak band around 1640-1680 cm⁻¹ for the carbon-carbon double bond.

=C-H Bending: For a trans double bond, a strong, characteristic out-of-plane bending vibration is expected around 960-975 cm⁻¹. nist.gov

sp³ C-H Stretch: Bands just below 3000 cm⁻¹.

sp² C-H Stretch: Bands just above 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Intensity
O-HStretch3200-3600Strong, Broad
sp² C-HStretch3010-3095Medium
sp³ C-HStretch2850-2960Strong
C=CStretch1640-1680Weak to Medium
trans =C-HBend (Out-of-plane)960-975Strong
C-OStretch1050-1150Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures electronic transitions, primarily of π-electrons and non-bonding electrons. libretexts.org The chromophore in this compound is the isolated carbon-carbon double bond. This non-conjugated system undergoes a π → π* transition, which typically results in a weak absorption at a wavelength below 200 nm. bath.ac.uk The non-bonding electrons on the oxygen atom can undergo an n → σ* transition, which also occurs at a short wavelength in the far-UV region. bath.ac.uk Because it lacks an extended conjugated system, this compound is not expected to absorb significantly in the standard UV-Vis range (200-800 nm). libretexts.org

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the chemical analysis of organic compounds, offering high resolution and sensitivity for both purity determination and preparative isolation. While Gas Chromatography (GC) is frequently documented for the analysis of volatile compounds like this compound, HPLC provides a powerful alternative, particularly for assessing non-volatile impurities, analyzing thermally unstable compounds, and for scaling up to preparative isolation. researchgate.nethplc.eu

Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

For a moderately polar compound such as this compound, a fatty alcohol, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most effective and widely used mode. hplc.euaocs.org In RP-HPLC, the compound is separated based on its hydrophobic character through differential partitioning between a non-polar stationary phase and a polar mobile phase. nih.gov The chemical purity can be accurately determined by separating the main compound from any impurities, with purity often calculated using the area normalization method, where the area of the primary peak is expressed as a percentage of the total area of all detected peaks. tcichemicals.com

A typical RP-HPLC method for this compound would employ a C8 or C18 bonded silica (B1680970) column and a gradient elution system. Gradient elution, where the composition of the mobile phase is changed over time, is crucial for effectively separating compounds with a range of polarities, which is common in reaction mixtures or natural extracts.

The table below outlines a proposed set of parameters for the purity analysis of this compound.

Table 1: Suggested HPLC Parameters for Purity Assessment of this compound

Parameter Suggested Condition Rationale
Chromatographic Mode Reversed-Phase (RP) Ideal for separating moderately polar to non-polar compounds like fatty alcohols. hplc.euaocs.org
Stationary Phase (Column) C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) Provides excellent hydrophobic selectivity for long alkyl chains. hplc.eunih.gov
Mobile Phase A: Water; B: Acetonitrile or Methanol Common solvents for RP-HPLC, offering a wide polarity range. nih.gov
Elution Mode Gradient Ensures good resolution of both polar and non-polar impurities within a reasonable analysis time. gerli.com
Flow Rate 1.0 mL/min Standard flow rate for analytical scale columns of 4.6 mm internal diameter.
Column Temperature 25-30 °C Provides stable and reproducible retention times.
Injection Volume 5-20 µL Standard volume for analytical HPLC.
Detector See Table 3 Selection depends on sensitivity requirements and availability.

An example of a gradient elution program that could be optimized for the separation is detailed in Table 2.

Table 2: Example Gradient Elution Program

Time (minutes) % Mobile Phase A (Water) % Mobile Phase B (Acetonitrile)
0 40 60
20 0 100
25 0 100
26 40 60
30 40 60

A significant challenge in the HPLC analysis of this compound is its lack of a strong UV-absorbing chromophore. hplc.eu The isolated carbon-carbon double bond allows for weak UV detection at low wavelengths (e.g., 190-210 nm), but this can suffer from low sensitivity and interference from other compounds or mobile phase additives. nih.gov More universal detection methods are often preferred. For high sensitivity and structural confirmation, coupling the HPLC system to a mass spectrometer (LC-MS) is the ideal approach. ugent.benih.govmdpi.com

Table 3: Potential HPLC Detectors for Analysis of this compound

Detector Principle Advantages & Considerations
UV-Vis Measures absorbance of UV-Vis light. Simple and common. For this compound, detection at low wavelengths (~190-210 nm) is necessary but may lack specificity. nih.gov
Refractive Index (RI) Measures changes in the refractive index of the eluent. Universal detector, but not compatible with gradient elution and has low sensitivity. chromforum.org
Charged Aerosol (CAD) Nebulizes eluent, charges the resulting aerosol particles, and measures the charge. A "universal" detector that is compatible with gradients and offers high sensitivity for non-volatile compounds. hplc.euresearchgate.netresearchgate.net
Mass Spectrometry (MS) Ionizes the analyte and separates ions by mass-to-charge ratio. Provides molecular weight and structural information, offering the highest selectivity and sensitivity. ugent.benih.gov

Chiral Separation

This compound possesses a stereogenic center at the C4 position, meaning it exists as a pair of enantiomers. The separation of these enantiomers is critical in many biological and chemical contexts. This is achieved using chiral HPLC, most commonly by employing a Chiral Stationary Phase (CSP). chromatographyonline.com CSPs create a chiral environment within the column, allowing for differential interaction with the two enantiomers, which results in different retention times. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for resolving a wide range of chiral compounds, including alcohols. chromatographyonline.com

For the chiral separation of this compound, a normal-phase method using a non-polar mobile phase is often effective.

Table 4: Example Chiral HPLC Method Parameters for Enantiomeric Separation

Parameter Suggested Condition Rationale
Chromatographic Mode Normal Phase Chiral Chromatography Often provides better selectivity for chiral alcohols on polysaccharide-based CSPs.
Stationary Phase (Column) Cellulose or Amylose-based CSP (e.g., Chiralcel® OD-H, Chiralpak® AD) These are broad-spectrum CSPs known for successfully resolving enantiomers of alcohols. chromatographyonline.com
Mobile Phase n-Hexane / 2-Propanol (e.g., 90:10 v/v) A common non-polar mobile phase system for normal-phase chiral separations.
Elution Mode Isocratic Typically sufficient for separating a single pair of enantiomers.
Flow Rate 0.5 - 1.0 mL/min Adjusted to optimize resolution and analysis time.
Column Temperature 25 °C Temperature can be varied to improve separation.
Detector UV (210 nm), CAD, or RI Detection method depends on the mobile phase transparency and required sensitivity.

Preparative HPLC for Isolation

The isolation of pure this compound from a reaction mixture or a crude extract can be accomplished using preparative HPLC. This technique operates on the same principles as analytical HPLC but utilizes larger columns, higher flow rates, and larger injection volumes to purify microgram to gram quantities of the target compound. researchgate.netresearchgate.net The analytical method developed for purity assessment is typically the starting point for developing a preparative method. The goal is to maximize the throughput while maintaining sufficient resolution to separate the target compound from its impurities. Once the separation is achieved, the eluent corresponding to the this compound peak is collected using a fraction collector. The collected fractions are then combined, and the solvent is removed to yield the purified compound. researchgate.net

Computational Chemistry and Molecular Modeling of 2 Undecen 4 Ol

Theoretical Frameworks for Molecular Property Prediction

The prediction of molecular properties through computational methods has become an indispensable tool in chemical research, offering insights that complement experimental work. aip.orgaaai.orgchemrxiv.org For a molecule like 2-Undecen-4-ol, a C11 unsaturated alcohol, these theoretical frameworks are essential for understanding its structure, behavior, and potential reactivity from first principles.

Quantum Mechanical (QM) Calculations

Quantum mechanics provides the fundamental description of electron behavior in molecules. libretexts.orgnih.gov QM calculations, by solving approximations of the Schrödinger equation, can determine a molecule's electronic structure and a wide array of associated properties. scribd.com Methods are broadly categorized into ab initio and semi-empirical calculations. libretexts.org A popular and effective approach for organic molecules is Density Functional Theory (DFT), which calculates the electron density to determine the system's energy. arxiv.orgdiva-portal.org

For this compound, DFT calculations, perhaps using a functional like B3LYP with a suitable basis set (e.g., 6-31G* or larger), would be the standard approach. arxiv.orgrsc.org Such calculations could predict its three-dimensional structure, bond lengths, bond angles, and electronic properties like the distribution of charges on its atoms. This information is foundational for understanding its polarity, potential sites for chemical reactions, and intermolecular interactions. Despite the robustness of these methods, specific QM studies focused on this compound are not readily found in the published literature.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While QM methods are highly accurate, they are computationally expensive, especially for flexible molecules like this compound with its long alkyl chain. Molecular Mechanics (MM) offers a more computationally tractable alternative by treating atoms as spheres and bonds as springs, governed by a set of parameters known as a force field. neutron-sciences.orgresearchgate.net Force fields like MM3 or AMBER are parameterized to reproduce experimental or high-level QM data for specific classes of molecules, including alcohols. researchgate.netlu.se

MM is particularly well-suited for exploring the vast conformational landscape of this compound, identifying its most stable three-dimensional shapes. Building upon this, Molecular Dynamics (MD) simulations use the principles of classical mechanics to simulate the movement of atoms and molecules over time. neutron-sciences.orgrsc.org An MD simulation of this compound, either in a vacuum or in a simulated solvent, would provide a dynamic picture of its flexibility, how it interacts with other molecules, and how it samples different conformations at a given temperature. rsc.orgaip.org This is crucial for understanding its physical properties and behavior in a realistic chemical environment. However, specific MD simulation studies for this compound have not been reported.

Application in Conformational Analysis and Stereoisomer Discrimination

The structure of this compound presents significant complexity due to its rotational flexibility and stereochemistry. The molecule has a chiral center at the C4 position (the carbon bearing the hydroxyl group) and a double bond at the C2 position, which can exist in either E (trans) or Z (cis) configurations. This results in the possibility of four distinct stereoisomers: (R,E), (S,E), (R,Z), and (S,Z).

Computational methods are powerful tools for analyzing these structural nuances.

Stereoisomer Discrimination: Computational chemistry can help in discriminating between stereoisomers. nih.govchemrxiv.orgacs.orgnih.govchemrxiv.org By calculating the energies of the four possible stereoisomers of this compound, it would be possible to predict their relative stabilities. Furthermore, computational methods can predict chiroptical properties like electronic circular dichroism (ECD) or vibrational circular dichroism (VCD) spectra. schrodinger.com By comparing these predicted spectra with experimental data, one could determine the absolute configuration (R/S) of an isolated sample. To date, no such computational studies discriminating the stereoisomers of this compound have been published.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic data, which can be invaluable for identifying a molecule and confirming its structure. schrodinger.comchemrxiv.orgarxiv.orgresearchgate.net

For this compound, DFT calculations could predict:

NMR Spectra: 1H and 13C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net These predicted shifts, when averaged over the Boltzmann-populated conformers, can be compared to experimental spectra to aid in peak assignment and structure verification. schrodinger.com

While experimental GC-MS data exists, indicating the mass-to-charge ratio of this compound, detailed and validated computational predictions of its NMR and IR spectra are not available in the literature.

Spectroscopic ParameterComputational MethodPredicted Value for this compoundExperimental Value
13C NMR Shift (C4-OH)DFT (GIAO)Data not availableData not available
1H NMR Shift (H-C4)DFT (GIAO)Data not availableData not available
IR Frequency (O-H stretch)DFT (Harmonic Freq.)Data not availableData not available
IR Frequency (C=C stretch)DFT (Harmonic Freq.)Data not availableData not available

Modeling of Reaction Mechanisms and Transition States in this compound Synthesis and Transformations

Understanding how a molecule is formed and how it reacts is a central theme in chemistry. Computational modeling provides a way to map out the energy landscape of a chemical reaction, identifying intermediates and, crucially, the high-energy transition states that control the reaction rate. fiveable.meunacademy.comlibretexts.orgnumberanalytics.comnumberanalytics.com

Synthesis: A potential synthesis for this compound could involve the nucleophilic addition of an organometallic reagent (e.g., a heptyl Grignard reagent) to crotonaldehyde. QM calculations could model this reaction pathway. By locating the transition state structure for the carbon-carbon bond formation, one could calculate the activation energy, providing a theoretical estimate of the reaction's feasibility and rate. plos.orgchemrxiv.org

Transformations: The reactivity of this compound itself could be explored. For example, the acid-catalyzed dehydration could lead to various diene products. Computational modeling could elucidate the mechanism, determine the transition state energies for the formation of different dienes, and thus predict the likely major and minor products of the reaction. diva-portal.orgacs.org

These types of mechanistic studies, which are fundamental to rational chemical synthesis and reactivity prediction, have not yet been specifically applied to this compound in the available scientific literature.

Reaction TypeComputational GoalMethodologyKey Predicted Parameter
Synthesis (e.g., Grignard reaction)Elucidate reaction mechanismDFT Transition State SearchActivation Energy (ΔG‡) - Data not available
Transformation (e.g., Dehydration)Predict product selectivityDFT Transition State Search for competing pathwaysRelative Activation Energies - Data not available

Investigations into the Biological Activity of 2 Undecen 4 Ol and Its Analogues in Research Models

Antimicrobial Activity Studies of Undecenols and Related Undecanones

The antimicrobial properties of undecenols and their related ketones, undecanones, have been the subject of various research endeavors. Studies have demonstrated that these compounds exhibit activity against a range of microorganisms, including bacteria and fungi. For instance, 2-undecanol (B40161) and 2-undecanone (B123061) have been recognized for their antimicrobial activity. researchgate.netresearchgate.net Research on undecan-x-ones (where x = 2, 3, 4) revealed low antibacterial activity against both Escherichia coli (a Gram-negative bacterium) and Bacillus subtilis (a Gram-positive bacterium). researchgate.netnih.gov However, these compounds, particularly undecan-2-one and undecan-3-one, showed high activity against the yeast Candida mycoderma. researchgate.netnih.gov Furthermore, all the tested undecan-x-ones demonstrated a strong effect against the mold Aspergillus niger, suggesting their potential use as fungistatic agents in food and cosmetic products. researchgate.netnih.gov

In the context of essential oils, the presence of 2-undecanone as a major component in Ruta montana essential oil has been linked to its antimicrobial effects. herbmedpharmacol.com While the oil showed notable activity against Gram-positive bacteria, the antimicrobial activity of 2-undecanone itself against bacteria is reported to be low, whereas it is high against yeasts. researchgate.netherbmedpharmacol.com

Table 1: Antimicrobial Activity of Undecan-x-ones

Compound Test Organism Activity Level Reference
Undecan-2-one Escherichia coli Low researchgate.netnih.gov
Undecan-3-one Escherichia coli Low researchgate.netnih.gov
Undecan-4-one Escherichia coli Low researchgate.netnih.gov
Undecan-2-one Bacillus subtilis Low researchgate.netnih.gov
Undecan-3-one Bacillus subtilis Low researchgate.netnih.gov
Undecan-4-one Bacillus subtilis Low researchgate.netnih.gov
Undecan-2-one Candida mycoderma High researchgate.netnih.gov
Undecan-3-one Candida mycoderma High researchgate.netnih.gov
Undecan-2-one Aspergillus niger Strong researchgate.netnih.gov
Undecan-3-one Aspergillus niger Strong researchgate.netnih.gov
Undecan-4-one Aspergillus niger Strong researchgate.netnih.gov

The antimicrobial action of undecenols and related compounds is often attributed to their interaction with cellular membranes. As amphiphilic molecules, they possess both a hydrophilic (water-attracting) polar head and a hydrophobic (water-repelling) non-polar tail. lumenlearning.com This structure allows them to integrate into the lipid bilayers of cell membranes.

This integration can alter the fluidity and permeability of the membrane. The cell membrane acts as a selective barrier, controlling the passage of substances into and out of the cell. libretexts.orgnih.gov By disrupting the organized structure of the lipid bilayer, these compounds can impair the function of membrane-bound proteins and enzymes that are crucial for cellular processes. For instance, the transport of ions and nutrients, which is often regulated by protein channels, can be compromised. lumenlearning.comnih.gov

In the context of antifungal activity, this disruption of the plasma membrane is a key mechanism leading to cell death. The presence of unsaturated bonds in the fatty acid tails of phospholipids (B1166683) increases membrane fluidity. libretexts.org The insertion of compounds like undecenols can interfere with the delicate balance of interactions between fatty acid chains, potentially leading to a loss of membrane integrity. nih.gov

Potential as Bioactive Metabolites in Microbial and Plant Systems

2-Undecen-4-ol has been identified as a metabolite in fungal species. A study on Talaromyces pinophilus revealed the presence of this compound as one of the known metabolites produced by the fungus when cultured on a PDA medium. nih.gov Fungal metabolites are a significant source of biologically active natural products. nih.gov Endophytic fungi, which live within plant tissues, are known to produce a diverse array of bioactive metabolites, including compounds with antimicrobial and anticancer properties. nih.gov

Microorganisms, including bacteria and fungi, produce a wide range of primary and secondary metabolites that can have various biological activities. mdpi.comresearchgate.net These metabolites, which include alcohols, ketones, and other organic compounds, can play a role in the organism's defense and interaction with its environment. mdpi.com For example, some microbial metabolites have been shown to possess antifungal, insecticidal, and nematicidal properties, making them of interest for agricultural applications. mdpi.com The production of such bioactive compounds can be influenced by the substrate on which the microorganism is grown. nih.gov

Role in Chemical Ecology and Inter-species Interactions (e.g., Volatile Organic Compounds)

Volatile organic compounds (VOCs) play a crucial role in chemical ecology, mediating interactions between different species. mdpi.come-jecoenv.org These low molecular weight compounds can act as "infochemicals," carrying information that influences the behavior and physiology of other organisms. frontiersin.org this compound, being a volatile compound, has the potential to be involved in such interactions.

For instance, VOCs produced by microorganisms can have antagonistic effects on plant pathogens. mdpi.com In a study of Pseudomonas aurantiaca, a bacterium with biocontrol properties, 2-undecanone was identified as one of the VOCs it produced, which showed antifungal activity against Verticillium dahliae. mdpi.com While this compound was not specifically identified in that study, the presence of structurally related compounds highlights the role of this class of molecules in microbial interactions.

In plants, VOCs are essential for attracting pollinators and can also be released in response to herbivory or pathogen attack, acting as a defense mechanism or a signal to other plants. e-jecoenv.orggre.ac.uk The scent of flowers, which is a complex mixture of VOCs, is a key factor in attracting pollinators like bees. e-jecoenv.org While the specific role of this compound in plant-pollinator interactions is not detailed in the provided search results, the general importance of volatile alcohols and related compounds in chemical communication is well-established.

Future Research Directions and Emerging Avenues for 2 Undecen 4 Ol

Development of Novel and Sustainable Stereoselective Synthetic Pathways

The stereochemistry of 2-Undecen-4-ol is crucial for its biological activity and potential applications. Future research must prioritize the development of efficient, sustainable, and highly stereoselective synthetic routes. Current methods often rely on stoichiometric reagents or harsh conditions. Emerging strategies in organic synthesis offer promising alternatives.

Future synthetic research should focus on:

Catalytic Asymmetric Synthesis: Exploring transition-metal-catalyzed reactions, such as ruthenium-catalyzed hydrogen auto-transfer, can provide direct access to chiral allylic alcohols from simpler starting materials like primary alcohols and alkynes. These methods offer high atom economy and enantioselectivity.

Substrate-Controlled Methodologies: Investigating substrate-controlled approaches, like the Hoppe-Matteson-Aggarwal rearrangement in the absence of traditional chiral ligands, can leverage the inherent chirality of a substrate to direct the stereochemical outcome with high diastereoselectivity.

Convergent Reductive Coupling: Developing convergent methods, such as the reductive cross-coupling of terminal alkynes with α-chloro boronic esters, allows for the highly regioselective and stereospecific synthesis of E-allylic alcohols. This approach is notable for its broad functional group tolerance.

Nickel-Catalyzed Couplings: Further investigation into nickel-catalyzed intermolecular reductive couplings offers a powerful tool for creating tri-substituted alkenes within an allylic alcohol framework in a single, stereoselective operation.

Table 1: Comparison of Potential Stereoselective Synthetic Strategies for this compound

Q & A

Q. What mechanistic insights explain the divergent reactivity of this compound in oxidation vs. hydrogenation reactions?

  • Methodology : Conduct kinetic studies under controlled conditions (e.g., varying oxidant strength or hydrogen pressure). Use in-situ Fourier-transform infrared (FTIR) spectroscopy to monitor intermediate species. Compare computational models (e.g., transition state theory) with experimental data .
  • Contradiction Analysis : If conflicting data arise (e.g., unexpected product ratios), evaluate solvent effects or catalyst deactivation pathways via X-ray photoelectron spectroscopy (XPS) .

Q. How do computational models predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?

  • Methodology : Perform molecular docking simulations (e.g., AutoDock Vina) using crystallographic protein structures. Validate predictions with in vitro binding assays (e.g., surface plasmon resonance) and mutagenesis studies to identify critical residues .
  • Data Interpretation : Use root-mean-square deviation (RMSD) metrics to assess docking accuracy. Corrogate discrepancies between in silico and experimental binding affinities with solvation energy corrections .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodology : Replicate studies under standardized conditions (e.g., OECD guidelines for toxicity assays). Perform meta-analyses of published data to identify outliers or confounding variables (e.g., impurity profiles, cell line variability) .
  • Statistical Framework : Apply principal component analysis (PCA) to disentangle multifactorial influences (e.g., solvent polarity, temperature) on bioactivity outcomes .

Data Presentation and Reproducibility

  • Tables : Include raw and processed data (e.g., NMR peak assignments, reaction yields) in supplementary materials. For bioactivity studies, tabulate IC₅₀ values with confidence intervals .
  • Contradiction Management : Clearly annotate conflicting results in tables and propose hypotheses (e.g., "Variation in enantiomeric excess may arise from chiral catalyst degradation") .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.